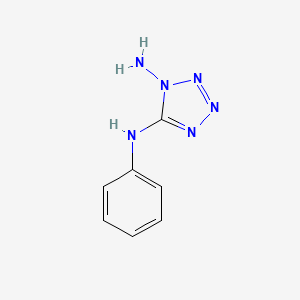

N~5~-phenyl-1H-tetrazole-1,5-diamine

Description

Overview of Tetrazole Heterocycles in Contemporary Chemical Research

Tetrazoles are a significant class of synthetic heterocyclic compounds characterized by a five-membered aromatic ring containing four nitrogen atoms and one carbon atom. wikipedia.org This high nitrogen content is the highest among all stable heterocyclic systems and is a defining feature of their chemistry. mdpi.com Despite the high nitrogen content, the tetrazole ring exhibits considerable thermal and chemical stability, which is attributed to the aromaticity of the system. mdpi.com

In contemporary chemical research, tetrazoles have garnered substantial interest due to their wide-ranging applications in medicinal chemistry, materials science, and organic synthesis. bohrium.comtaylorandfrancis.com A particularly vital role they play in pharmacology is as a bioisostere for the carboxylic acid group. wikipedia.orgnumberanalytics.com Tetrazoles, specifically 5-substituted 1H-tetrazoles, have pKa values similar to carboxylic acids, allowing them to act as non-classical bioisosteres with improved metabolic stability and lipid solubility, which can enhance the pharmacokinetic properties of drug candidates. bohrium.comnumberanalytics.com This has led to the incorporation of the tetrazole moiety into numerous FDA-approved drugs, including angiotensin II receptor blockers like losartan (B1675146) and candesartan. wikipedia.orgacs.org

Beyond their use as bioisosteres, the unique electronic properties of the tetrazole ring, which possesses both electron-donating and electron-withdrawing capabilities, make it a versatile scaffold in drug design and materials science. bohrium.com The planar structure is advantageous for receptor-ligand interactions. bohrium.com Furthermore, certain high-energy tetrazole derivatives have been investigated as components in propellants and explosives. acs.org The continuous exploration of tetrazole chemistry promises the discovery of novel compounds with beneficial biological and material properties. bohrium.com

Structural Classification and Nomenclature of Tetrazole Diamine Compounds

The classification of tetrazole compounds is based on the number and position of substituents on the heterocyclic ring. nih.gov Unsubstituted tetrazole can exist in different tautomeric forms, primarily the 1H- and 2H-tautomers. wikipedia.org Substituted tetrazoles are categorized based on the attachment points on the ring, leading to classifications such as N-substituted and C-substituted derivatives.

Common substitution patterns include:

5-Monosubstituted tetrazoles: A single substituent is attached to the carbon atom at position 5.

1-Monosubstituted tetrazoles: A substituent is attached to the nitrogen atom at position 1.

2-Monosubstituted tetrazoles: A substituent is attached to the nitrogen atom at position 2.

1,5-Disubstituted tetrazoles: Substituents are present on the nitrogen at position 1 and the carbon at position 5.

2,5-Disubstituted tetrazoles: Substituents are present on the nitrogen at position 2 and the carbon at position 5.

Tetrazole diamine compounds feature two amino (-NH₂) groups attached to the ring. The nomenclature specifies the location of these groups. For example, 1H-tetrazole-1,5-diamine indicates that amino groups are attached to the nitrogen at position 1 and the carbon at position 5 of the 1H-tetrazole tautomer. nih.gov

The subject of this article, N5-phenyl-1H-tetrazole-1,5-diamine , is a 1,5-disubstituted tetrazole. Its IUPAC name clarifies the substitution pattern:

The core structure is a 1H-tetrazole .

It is a diamine , with one amino group at position 1 (1-amine) and another at position 5 (5-amine).

A phenyl group is attached to the nitrogen of the amino group at position 5, denoted by the locant N^5^.

The following table provides a summary of the structural classification for the compounds discussed.

| Compound Name | CAS Number | Molecular Formula | Classification |

| 1H-Tetrazole | 288-94-8 | CH₂N₄ | Unsubstituted Parent Heterocycle |

| 1H-Tetrazole-1,5-diamine | 2165-21-1 | CH₄N₆ | 1,5-Disubstituted Tetrazole |

| N | 5533-44-8 | C₇H₈N₆ | 1,5-Disubstituted Tetrazole |

This table is interactive. Click on the headers to sort the data.

Historical Context of N5-phenyl-1H-tetrazole-1,5-diamine Research

The history of tetrazole chemistry began in 1885 with the first synthesis of a tetrazole derivative by the Swedish chemist J. A. Bladin. nih.gov However, for several decades following its discovery, the field saw limited development. nih.gov It was not until the mid-20th century that research into tetrazole compounds began to accelerate rapidly as their utility in various applications, including medicine and materials, became apparent. nih.gov

The synthesis of substituted tetrazoles is a key area of this research. The most common route to creating 5-substituted-1H-tetrazoles is the [3+2] cycloaddition reaction between a nitrile and an azide (B81097), a method that has been refined extensively over the years. nih.govresearchgate.net The synthesis of 1,5-disubstituted tetrazoles often involves the functionalization of a pre-formed tetrazole ring or multicomponent reactions. core.ac.uknih.gov For instance, substituted 5-benzhydryl-1H-tetrazoles can be prepared by refluxing substituted diphenyl acetonitriles with sodium azide and triethylamine (B128534) hydrochloride. nih.gov

Specific research focused solely on N5-phenyl-1H-tetrazole-1,5-diamine is not extensively documented in broad chemical reviews. Its development is situated within the wider exploration of 1,5-disubstituted and amino-functionalized tetrazoles. The synthetic methodologies developed from the mid-20th century onwards, particularly those for creating N-substituted aminotetrazoles, provide the foundational chemistry for producing compounds like N5-phenyl-1H-tetrazole-1,5-diamine.

Properties

IUPAC Name |

5-N-phenyltetrazole-1,5-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N6/c8-13-7(10-11-12-13)9-6-4-2-1-3-5-6/h1-5H,8H2,(H,9,10,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFOKIBXOKFIPKT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=NN=NN2N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001296957 | |

| Record name | N5-Phenyl-1H-tetrazole-1,5-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001296957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5533-44-8 | |

| Record name | N5-Phenyl-1H-tetrazole-1,5-diamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5533-44-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N5-Phenyl-1H-tetrazole-1,5-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001296957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for N5 Phenyl 1h Tetrazole 1,5 Diamine and Analogues

Direct Synthesis Approaches to N5-phenyl-1H-tetrazole-1,5-diamine

Direct synthesis methods aim to construct the target molecule in a limited number of steps, often by bringing together multiple starting materials in a single reaction vessel.

Multicomponent reactions (MCRs) are highly efficient chemical strategies for building complex molecules from three or more starting materials in a one-pot process. acs.org They are advantageous for their high atom economy, step efficiency, and ability to generate diverse molecular libraries. eurekaselect.combohrium.com

One prominent MCR for this class of compounds is a three-component reaction involving an amine, an isothiocyanate, and sodium azide (B81097). acs.org A notable example is the bismuth nitrate-promoted synthesis of 5-aminotetrazoles, which proceeds with short reaction times under microwave heating and allows for simple product isolation without the need for column chromatography. acs.org For instance, the reaction of benzylamine, phenyl isothiocyanate, and sodium azide in the presence of Bi(NO₃)₃·5H₂O yields the desired 5-aminotetrazole in 89% yield within 2 minutes. acs.org

Another significant MCR is the Ugi-tetrazole four-component reaction (UT-4CR), which involves an amine, an oxo component (aldehyde or ketone), an isocyanide, and an azide source (like trimethylsilyl azide). acs.orgnih.gov This reaction is particularly versatile for creating 1,5-disubstituted α-amino tetrazoles. nih.gov The UT-4CR differs from the classic Ugi reaction in that the azide intercepts the intermediate nitrilium ion to form the tetrazole ring. acs.org

| Amine Component | Isothiocyanate | Azide Source | Promoter/Catalyst | Conditions | Yield | Reference |

|---|---|---|---|---|---|---|

| Benzylamine | Phenyl isothiocyanate | NaN₃ | Bi(NO₃)₃·5H₂O | Microwave, 2 min | 89% | acs.org |

| Aniline | Phenyl isothiocyanate | NaN₃ | Bi(NO₃)₃·5H₂O | Microwave, 3 min | 85% | acs.org |

| 1,4-Diaminobutane | Phenyl isothiocyanate | NaN₃ | Bi(NO₃)₃·5H₂O | Microwave, 3 min | 92% | acs.org |

Catalysis plays a crucial role in enhancing the efficiency, selectivity, and environmental friendliness of tetrazole synthesis. Various catalytic systems have been developed, ranging from simple metal salts to complex nanocatalysts.

Lewis acids such as bismuth nitrate (Bi(NO₃)₃·5H₂O) have been shown to effectively promote the multicomponent synthesis of 5-aminotetrazoles. acs.org Other metal complexes, including those based on cobalt(II) and copper(II), are efficient catalysts for the [3+2] cycloaddition of azides to nitriles, which is a fundamental step in forming the tetrazole ring. jchr.orgacs.org Mechanistic studies suggest that these metal catalysts activate the nitrile substrate, facilitating the cycloaddition with the azide. acs.orgorganic-chemistry.org

In recent years, heterogeneous nanocatalysts have gained prominence due to their high surface-area-to-volume ratio, ease of recovery, and reusability. nih.gov Magnetic nanocatalysts, such as Fe₃O₄ functionalized with an acidic group or a metal complex, are particularly advantageous. nih.govorgchemres.orgjsynthchem.com For example, Fe₃O₄@SiO₂-SO₃H has been used as a magnetically separable and reusable acid catalyst for the synthesis of tetrazole derivatives under benign conditions. jsynthchem.com These catalysts can be easily removed from the reaction mixture using an external magnet, simplifying purification and reducing waste. nih.govjsynthchem.com

Precursor-Based Synthetic Routes to Tetrazole Diamines

These routes involve the initial formation of the core tetrazole ring, which is subsequently modified or functionalized to yield the final diamine product.

The most fundamental method for synthesizing the tetrazole ring is the [2+3] cycloaddition (or 1,3-dipolar cycloaddition) of an azide with a nitrile or isocyanide. nih.govacs.orgresearchgate.net This reaction forms the five-membered heterocyclic ring in a single, concerted step. acs.org The mechanism can vary depending on the reactants and conditions, but it generally involves the interaction of the azide's highest occupied molecular orbital (HOMO) with the nitrile's lowest unoccupied molecular orbital (LUMO). nih.gov

A direct route to 1-substituted 5-aminotetrazoles involves the reaction of cyanogen azide with primary amines. organic-chemistry.org In this process, an imidoyl azide is generated as an intermediate, which then cyclizes to form the tetrazole ring in good yield. organic-chemistry.org Another approach involves the transformation of amidines and guanidines into tetrazole derivatives using powerful diazotizing reagents like fluorosulfuryl azide (FSO₂N₃) under mild, aqueous conditions. organic-chemistry.org

An alternative strategy is to begin with a pre-formed tetrazole core and introduce the desired substituents. A key precursor for the synthesis of N⁵-phenyl-1H-tetrazole-1,5-diamine is 1,5-diamino-1H-tetrazole (DAT). nih.gov New synthetic methods for DAT have been developed that avoid hazardous byproducts like lead azide. nih.gov Once DAT is synthesized, it can be functionalized through various reactions. For example, DAT can be protonated with strong acids or reacted with alkylating agents like iodomethane to introduce substituents at one of the nitrogen atoms. nih.gov Further reactions could then be employed to introduce the phenyl group, completing the synthesis of the target molecule.

Green Chemistry Principles and Sustainable Synthetic Approaches in Tetrazole Diamine Production

The principles of green chemistry are increasingly being applied to the synthesis of tetrazoles to minimize environmental impact and improve safety. eurekaselect.combenthamdirect.com

Atom Economy: Multicomponent reactions (MCRs) are inherently green as they combine multiple reactants in a single step, maximizing the incorporation of starting materials into the final product and reducing waste. eurekaselect.combohrium.com

Use of Benign Solvents: Many modern procedures prioritize the use of environmentally friendly solvents like water or ethanol, or conduct reactions under solvent-free conditions. nih.govbenthamdirect.com This reduces the reliance on volatile and often toxic organic solvents. jchr.org

Catalysis: The use of catalysts, especially those that are heterogeneous and reusable like magnetic nanocatalysts, is a cornerstone of green synthesis. nih.gov Catalysts reduce the need for stoichiometric reagents and can often be recycled for multiple reaction runs, lowering costs and waste. nih.govorgchemres.org

Energy Efficiency: The application of alternative energy sources such as microwave irradiation or ultrasound can significantly shorten reaction times and improve yields, leading to more energy-efficient processes compared to conventional heating. acs.orgorgchemres.org

Safety: Green methodologies often focus on avoiding toxic and explosive reagents. For instance, methods have been developed that use safer azide sources to circumvent the risks associated with hydrazoic acid or heavy metal azides. jchr.orgorganic-chemistry.org

By integrating these principles, the production of N⁵-phenyl-1H-tetrazole-1,5-diamine and its analogues can be made more efficient, economical, and environmentally sustainable. benthamdirect.comdntb.gov.ua

Synthetic Challenges and Optimization Strategies for Tetrazole Diamines

The synthesis of tetrazole diamines, including N-substituted analogues like N5-phenyl-1H-tetrazole-1,5-diamine, is fraught with several challenges that necessitate careful optimization of reaction conditions and strategies.

Regioselectivity: A primary challenge in the synthesis of N-substituted tetrazoles is controlling the regioselectivity of functionalization. Alkylation or arylation of 5-substituted 1H-tetrazoles can occur at either the N1 or N2 position of the tetrazole ring, often leading to a mixture of isomers that are difficult to separate researchgate.netrsc.org. The final ratio of these isomers is influenced by factors such as the nature of the substituent on the tetrazole ring, the electrophile used, the solvent, and the presence of catalysts. DFT calculations have been employed to understand the kinetic and thermodynamic factors that govern regioselectivity researchgate.net. Optimization strategies to address this include the use of specific catalysts that can direct the substitution to a particular nitrogen atom and careful control of reaction parameters like temperature and solvent polarity.

Use of Hazardous Reagents: The synthesis of tetrazoles frequently involves the use of azides, such as sodium azide or the highly toxic and explosive hydrazoic acid sciencemadness.org. Handling these reagents requires stringent safety precautions. Optimization strategies focus on replacing these hazardous materials with safer alternatives, such as trimethylsilyl azide, or generating hydrazoic acid in situ to minimize its accumulation nih.gov. The development of metal-free reactions and the use of continuous flow microreactors are also being explored to enhance safety and efficiency in tetrazole synthesis.

Purification: The purification of aminotetrazole derivatives can be challenging due to their high nitrogen content and polarity, which often results in high water solubility and low solubility in common organic solvents. This makes standard chromatographic purification difficult. Optimization strategies include purification via salt formation. The acidic nature of the tetrazole ring and the basicity of the amino groups allow for the formation of salts, which can facilitate purification through crystallization google.com. Subsequent neutralization can then yield the purified product. Solid-phase extraction (SPE) techniques have also been employed for the purification of amino tetrazole derivatives acs.org.

Use of Protecting Groups: The presence of multiple reactive amino groups in diaminotetrazoles can lead to undesired side reactions during functionalization. The use of protecting groups is a key strategy to circumvent this issue uchicago.eduorganic-chemistry.orglibretexts.org. One of the amino groups can be selectively protected, allowing for the functionalization of the other. The protecting group can then be removed in a subsequent step. The choice of protecting group is critical; it must be stable under the reaction conditions for functionalization and easily removable without affecting the rest of the molecule uchicago.eduorganic-chemistry.org. Orthogonal protecting group strategies, where different protecting groups can be removed under distinct conditions, are particularly useful in the synthesis of complex, multi-functionalized tetrazole derivatives.

Reaction Conditions: The cyclization step to form the tetrazole ring often requires harsh conditions, such as the use of strong acids or high temperatures, which can be incompatible with sensitive functional groups on the starting materials. Optimization involves the development of milder reaction conditions. This includes the use of catalysts that can promote the reaction under less forcing conditions and the use of microwave irradiation to accelerate the reaction and improve yields. The table below summarizes some of the catalysts and conditions that have been optimized for tetrazole synthesis.

| Catalyst/Condition | Substrates | Product | Yield (%) | Reference |

| Silica Sulfuric Acid | Benzonitriles, Sodium Azide | 5-Substituted 1H-tetrazoles | Excellent | nih.gov |

| Nitrous Acid | Aminoguanidine | 5-Aminotetrazole | 70-74% | sciencemadness.org |

| - | Phenylcyanamide, Hydrazoic Acid | 5-Phenylaminotetrazole | - | google.com |

Spectroscopic and Structural Elucidation of N5 Phenyl 1h Tetrazole 1,5 Diamine Derivatives

Advanced Spectroscopic Characterization Techniques

Spectroscopic analysis is fundamental to confirming the identity and purity of N5-phenyl-1H-tetrazole-1,5-diamine and its derivatives. Techniques such as NMR, IR, and mass spectrometry each provide unique and complementary information about the molecule's structure.

NMR spectroscopy is a powerful tool for mapping the chemical environment of magnetically active nuclei within a molecule. For N5-phenyl-1H-tetrazole-1,5-diamine, ¹H and ¹³C NMR are essential for structural confirmation.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons of the phenyl group and the two amino groups. The aromatic protons on the phenyl ring would typically appear as a multiplet in the range of 7.0-8.0 ppm, similar to what is observed for 5-phenyl-1H-tetrazole. rsc.org The protons of the two amino groups (the N1-NH₂ and the C5-NHPh) are expected to be in different chemical environments, leading to separate broad signals. In related energetic salts of 1,5-diamino-1H-tetrazole, NH proton signals are observed and their chemical shifts are sensitive to protonation and solvent. nih.govacs.org

¹³C NMR: The ¹³C NMR spectrum would provide key information about the carbon skeleton. The carbon atom of the tetrazole ring in related 5-substituted-1H-tetrazoles typically resonates at approximately 155 ppm. rsc.org The phenyl group would exhibit four distinct signals: one for the ipso-carbon attached to the amino group, two for the ortho and meta carbons, and one for the para carbon. These signals for 5-phenyl-1H-tetrazole appear between 120 and 132 ppm. rsc.org

¹⁵N NMR: Given the six nitrogen atoms in the molecule, ¹⁵N NMR spectroscopy would be exceptionally informative for distinguishing the four endocyclic (ring) nitrogens from the two exocyclic (amino) nitrogens. Such analyses have been performed on related tetrazole structures to probe their electronic structure and tautomeric forms. nih.gov

Table 1: Expected NMR Chemical Shifts (δ, ppm) for N5-phenyl-1H-tetrazole-1,5-diamine based on Analogous Structures

| Nucleus | Functional Group | Expected Chemical Shift (ppm) | Reference Analog |

| ¹H | Phenyl (Ar-H) | 7.0 - 8.0 (multiplet) | 5-Phenyl-1H-tetrazole rsc.org |

| Amino (N-H) | Variable (broad signals) | 1,5-Diamino-1H-tetrazole Salts acs.org | |

| ¹³C | Tetrazole (C5) | ~155 | 5-Phenyl-1H-tetrazole rsc.org |

| Phenyl (Ar-C) | 120 - 140 | 5-Phenyl-1H-tetrazole rsc.org |

IR spectroscopy is used to identify the functional groups present in a molecule through their characteristic vibrational frequencies. For N5-phenyl-1H-tetrazole-1,5-diamine, key absorptions are expected from the N-H, C-H, C=C, and tetrazole ring bonds.

The IR spectra of related compounds show characteristic bands for the N-H stretching of amino groups, typically in the region of 3100-3400 cm⁻¹. nih.govacs.org Aromatic C-H stretching from the phenyl group is anticipated around 3000-3100 cm⁻¹. researchgate.net Vibrations corresponding to the C=C bonds of the aromatic ring usually appear in the 1450-1600 cm⁻¹ region. rsc.org The tetrazole ring itself has a series of characteristic skeletal vibrations, including C=N and N=N stretching, which are observed between 1200 cm⁻¹ and 1650 cm⁻¹. researchgate.netpnrjournal.com

Table 2: Characteristic IR Absorption Frequencies for N5-phenyl-1H-tetrazole-1,5-diamine based on Analogous Structures

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Reference Analog |

| 3100 - 3400 | N-H Stretch | Amino (NH₂) | 1,5-Diamino-1H-tetrazole Salts acs.org |

| 3000 - 3100 | C-H Stretch | Aromatic (Phenyl) | 5-Phenyl-1H-tetrazole researchgate.net |

| 1450 - 1650 | C=C, C=N Stretch | Phenyl, Tetrazole Ring | 5-Phenyl-1H-tetrazole rsc.org |

| 1200 - 1450 | Ring Vibrations | Tetrazole Skeleton | 1-Phenyl-1H-tetrazole-5-thiol nist.gov |

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering clues to its structure. For N5-phenyl-1H-tetrazole-1,5-diamine (C₇H₈N₆), the exact mass is 176.178 Da. scbt.com In an MS experiment, a molecular ion peak [M]⁺ at m/z = 176 or a protonated molecular ion [M+H]⁺ at m/z = 177 would be expected.

The fragmentation pattern would likely be characteristic of the tetrazole and phenyl moieties. Tetrazoles are known to fragment with the loss of a molecule of nitrogen (N₂, 28 Da). The fragmentation of the phenyl group (C₆H₅, 77 Da) is also a common pathway observed in the mass spectra of related phenyltetrazole compounds. nih.govchemicalbook.com

Single-Crystal X-ray Diffraction Analysis of N5-phenyl-1H-tetrazole-1,5-diamine and Related Structures

While a crystal structure for N5-phenyl-1H-tetrazole-1,5-diamine has not been reported, analysis of closely related compounds like 1,5-diamino-1H-tetrazole (DAT) and its salts provides significant insight. nih.govacs.org X-ray diffraction studies on DAT reveal a planar tetrazole ring. nih.gov

A key feature of the crystal structures of aminated tetrazoles is an extensive network of intermolecular hydrogen bonds. nih.govacs.org In the case of N5-phenyl-1H-tetrazole-1,5-diamine, the two amino groups would act as hydrogen bond donors, while the ring nitrogen atoms would act as acceptors, leading to a highly organized three-dimensional supramolecular architecture. In the crystal structure of 5-amino-1-phenyltetrazole, similar hydrogen-bonded networks are observed. researchgate.net The bond lengths within the tetrazole ring are intermediate between single and double bonds, indicating electron delocalization across the heterocyclic system. researchgate.net

Table 3: Representative Crystallographic Data for 1,5-Diaminotetrazolium Perchlorate (A Related Structure)

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 5.119(1) |

| b (Å) | 10.608(2) |

| c (Å) | 12.339(2) |

| β (°) | 96.28(3) |

| V (ų) | 666.1(2) |

| Z | 4 |

| Data sourced from a study on derivatives of 1,5-diamino-1H-tetrazole. nih.govacs.org |

Tautomeric Forms and Equilibrium Studies in N5-phenyl-1H-tetrazole-1,5-diamine

Tautomerism is a critical feature of many heterocyclic compounds, including tetrazoles. The parent compound, 1,5-diamino-1H-tetrazole (DAT), can theoretically exist in several tautomeric forms. nih.govresearchgate.net These include not only the 1,5-diamino and 2,5-diamino forms but also amino-imino tautomers where a proton shifts from an amino group to a ring nitrogen, creating an exocyclic C=N bond. nih.govresearchgate.net

Theoretical calculations on DAT have shown that the 2,5-diamino tautomer is the most stable form in the gas phase, although the 1,5-diamino form is what is observed in the crystal state. nih.govacs.org The energy barriers for the interconversion between these tautomers can be quite high. researchgate.netacs.org For N5-phenyl-1H-tetrazole-1,5-diamine, the presence of the phenyl group on one of the amino functions would influence the electronic properties and thus the relative stabilities of the possible tautomers. However, the fundamental possibilities of amino-amino and amino-imino tautomerism inherent to the diaminotetrazole core would remain.

Conformational Analysis of N5-phenyl-1H-tetrazole-1,5-diamine

The conformational flexibility of N5-phenyl-1H-tetrazole-1,5-diamine primarily involves the rotation around the single bonds connecting the phenyl group to the exocyclic amine and the N1-amino group to the tetrazole ring. The most significant conformational aspect is the dihedral angle between the planes of the tetrazole and phenyl rings.

In related 1-phenyl- and 5-phenyl-substituted tetrazoles, the two rings are generally not coplanar. researchgate.net This twisting is due to steric hindrance between the ortho-hydrogens of the phenyl ring and the adjacent atoms of the tetrazole ring system. This non-planar conformation prevents full π-conjugation between the two rings. It is expected that N5-phenyl-1H-tetrazole-1,5-diamine would adopt a similar twisted conformation to minimize steric repulsion.

Computational and Theoretical Investigations of N5 Phenyl 1h Tetrazole 1,5 Diamine

Quantum Chemical Calculations (Density Functional Theory, ab initio)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are foundational in the computational study of tetrazole derivatives. These methods are employed to determine the electronic structure and energetic properties of molecules with a high degree of accuracy. For instance, DFT calculations using the B3LYP functional have been applied to study 1,5-diamino-1,2,3,4-tetrazole (DAT), providing details about its bonding and electronic structure in both gaseous and bulk states. researchgate.net Similarly, high-level ab initio calculations, such as CCSD(T) and MP2, have been used to determine the relative energies of different protonated forms of the 1,5-diamino-1,2,3,4-tetrazole ring, offering a deep understanding of its acid-base chemistry. dtic.mil

Geometry Optimization and Electronic Structure Analysis

Geometry optimization is a critical first step in computational analysis, allowing for the determination of the most stable three-dimensional arrangement of atoms in a molecule. For the related 1,5-diamino-4-H-tetrazolium cation, studies have revealed bond distances characteristic of high-nitrogen azole compounds. For example, the N(1)-N(2) and N(3)-N(4) bond distances are slightly shorter than a typical N-N single bond, while the N(2)-N(3) bond distance is closer to that of an N=N double bond. dtic.mil This suggests a significant degree of electron delocalization within the tetrazole ring.

The electronic structure of these compounds is also a key area of investigation. Analysis of the crystalline structure of 1,5-diamino-1,2,3,4-tetrazole (DAT) at the DFT-B3LYP/6-311G** level of theory shows that the frontier orbitals are primarily formed by the atomic orbitals of the nitrogen atoms within the heterocycle. researchgate.net This indicates that the tetrazole ring is the most electronically active part of the molecule, which would likely hold true for N⁵-phenyl-1H-tetrazole-1,5-diamine, with the phenyl group acting as a significant electronic modifier.

| Parameter | Value (for 1,5-diamino-4-H-tetrazolium cation) |

| N(1)-N(2) Bond Distance | 1.370(2) Å |

| N(2)-N(3) Bond Distance | 1.268(2) Å |

| N(3)-N(4) Bond Distance | 1.361(2) Å |

Note: This data is for a related compound and serves as an illustrative example of typical bond lengths in a 1,5-diaminotetrazole ring system.

Frontier Molecular Orbital Theory Applications (HOMO-LUMO Gaps)

Frontier molecular orbital theory is instrumental in predicting the chemical reactivity and electronic properties of molecules. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity.

In the context of tetrazole derivatives, a smaller HOMO-LUMO gap generally implies higher reactivity. For phenylene-bis-tetrazole derivatives, DFT calculations have been used to determine the HOMO and LUMO energies, which in turn helps in understanding the charge transfer within the molecule. researchgate.net While specific values for N⁵-phenyl-1H-tetrazole-1,5-diamine are not available, it is expected that the introduction of a phenyl group would influence the HOMO-LUMO gap compared to the parent DAT molecule, likely leading to a smaller gap and thus altered reactivity and spectroscopic properties.

Molecular Dynamics Simulations for Understanding Dynamic Behavior

For example, MD simulations have been performed on certain 5-substituted 1H-tetrazole derivatives to investigate their binding affinity with proteins, which is crucial for drug design. nih.gov In the case of some phenylene-bis-tetrazole acetamides, 100 ns molecular dynamics simulations were used to strengthen the findings from molecular docking studies, confirming the stability of the ligand-protein interactions. researchgate.net These examples highlight the potential of MD simulations to elucidate the dynamic behavior of N⁵-phenyl-1H-tetrazole-1,5-diamine in various environments, such as in solution or in biological systems.

Prediction of Spectroscopic Properties (e.g., UV-Vis, IR) from Theoretical Models

Theoretical calculations are highly valuable for predicting and interpreting spectroscopic data. For instance, the infrared (IR) spectrum of the 1,5-diamino-4-H-tetrazolium cation has been calculated and compared with experimental results, showing excellent agreement. dtic.mil This demonstrates the power of computational methods to aid in the structural characterization of these complex molecules.

Similarly, other studies on 1,5-diamino-1H-tetrazole derivatives have utilized vibrational (IR and Raman) spectroscopy in conjunction with theoretical calculations for full characterization. nih.govacs.org The prediction of UV-Vis spectra through time-dependent DFT (TD-DFT) calculations can also provide insights into the electronic transitions within the molecule, which are directly related to the HOMO-LUMO gap. These theoretical predictions are essential for understanding the photophysical properties of N⁵-phenyl-1H-tetrazole-1,5-diamine.

Solvent Effects in Theoretical Models of N⁵-phenyl-1H-tetrazole-1,5-diamine

The properties and behavior of molecules can be significantly influenced by their environment, particularly the solvent. Theoretical models can account for solvent effects through various methods, such as the use of implicit solvent models like the Polarizable Continuum Model (PCM).

While specific studies on the solvent effects on N⁵-phenyl-1H-tetrazole-1,5-diamine are not documented, research on other tetrazole derivatives has shown that the choice of solvent can impact reaction outcomes and molecular properties. For example, in the synthesis of 5-substituted 1H-tetrazoles, the reaction is highly dependent on the nature of the solvent used. It has been observed that high boiling point polar solvents can lead to moderate conversion to the desired product. The inclusion of solvent effects in theoretical calculations is therefore crucial for accurately predicting the behavior of N⁵-phenyl-1H-tetrazole-1,5-diamine in solution.

Mechanistic Studies of N5 Phenyl 1h Tetrazole 1,5 Diamine Transformations

Thermal Decomposition Pathways and Products of Tetrazole Diamines

The thermal stability and decomposition of tetrazole derivatives are of significant interest, particularly for energetic materials. researchgate.net The decomposition of the tetrazole ring is typically an exothermic process that occurs at elevated temperatures. researchgate.net For many tetrazole compounds, this process begins with the cleavage of the tetrazole ring, leading to the release of molecular nitrogen (N₂), a key factor in their energetic nature. researchgate.netresearchgate.net

Studies on related phenyltetrazoles show that thermal decomposition generally occurs at temperatures between 190°C and 240°C. researchgate.netresearchgate.net The primary products of this decomposition are often estimated to be molecular nitrogen and an isonitrile, resulting from the rearrangement of the remaining molecular fragment. researchgate.net For aminotetrazoles, theoretical studies on 1,5-diaminotetrazole (DAT), a core structure related to the title compound, suggest that the primary decomposition process is a two-step reaction involving N₂ elimination. nih.gov This pathway was found to be the most kinetically favorable in both the gas phase and the melt. nih.gov Another potential decomposition route for 5-aminotetrazole involves the formation of hydrazoic acid (HN₃) and cyanamide (NH₂CN). researchgate.net

Energetic Decomposition Mechanisms (e.g., N₂ Extrusion)

The decomposition of energetic tetrazole derivatives is characterized by the rapid release of gaseous products, primarily molecular nitrogen. researchgate.net The high nitrogen content and significant positive enthalpy of formation of the tetrazole ring contribute to its energetic properties. acs.orgmaxapress.com The extrusion of N₂ is a common and often dominant decomposition pathway. acs.org

High-level quantum chemical calculations on 1,5-diaminotetrazole (DAT) have provided detailed insights into this mechanism. The elimination of N₂ from the diamino tautomer is identified as the primary decomposition channel. nih.gov This process has a calculated effective activation energy (Ea) of 43.4 kcal mol⁻¹, which is in good agreement with experimental values. nih.gov For the parent tetrazole molecule, unimolecular N₂ elimination is also predicted to be the dominant pathway over the elimination of hydrazoic acid. acs.org

Thermogravimetric and Differential Thermal Analysis (TGA/DTA) in Decomposition Studies

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are essential techniques for investigating the thermal stability of tetrazole compounds. These methods provide information on mass loss as a function of temperature and the thermal events (exothermic or endothermic) associated with decomposition. researchgate.net

A study on various 1-phenyl-1H-tetrazole derivatives demonstrated that the tetrazole ring decomposes exothermically in a temperature range of 190–240 °C. researchgate.net TGA data, combined with IR spectroscopy of the residue, helped to estimate the decomposition products, confirming N₂ release and the formation of isonitriles. researchgate.netresearchgate.net For many energetic materials based on tetrazoles, Differential Scanning Calorimetry (DSC), a technique similar to DTA, is used to measure the heat of exothermic decomposition. researchgate.netmaxapress.com

Below is a table summarizing the decomposition temperatures for several substituted 1-phenyl-1H-tetrazoles, as determined by TGA/DTA studies.

| Compound | Decomposition Temperature (°C) | Reference |

|---|---|---|

| 1-phenyl-1H-tetrazole | 190–240 | researchgate.net |

| 1-(2-chlorophenyl)-1H-tetrazole | 190–240 | researchgate.net |

| 1-(4-chlorophenyl)-1H-tetrazole | 190–240 | researchgate.net |

| 1-(4-hydroxyphenyl)-1H-tetrazole | 190–240 | researchgate.net |

| 1-(4-methoxyphenyl)-1H-tetrazole | 190–240 | researchgate.net |

| 1-(4-nitrophenyl)-1H-tetrazole | 190–240 | researchgate.net |

Photochemical Reaction Mechanisms of Phenyltetrazoles

The photochemistry of tetrazoles often involves ring cleavage, leading to various products such as azides, isocyanates, or aziridines. core.ac.uk Phenyl-substituted tetrazoles exhibit complex photochemical behavior that is highly dependent on factors like solvent and substituent groups. mdpi.com

Excited State Chemistry and Reaction Pathways

Upon photoexcitation, phenyltetrazole derivatives can populate excited singlet and triplet states. The reaction mechanism often proceeds from the triplet state, which is reached via intersystem crossing from the initially excited singlet state. mdpi.comresearchgate.net A key photochemical reaction is the photoextrusion of molecular nitrogen (N₂). mdpi.comuc.pt

Theoretical studies on 1-phenyl-4-allyl-tetrazol-5-one suggest a mechanism that begins with the formation of a triplet biradical intermediate following the concerted photoextrusion of N₂. mdpi.comuc.ptresearchgate.net This intermediate can then undergo further rearrangements to form the final products. mdpi.com In the case of 5-phenyl-2H-tetrazole, it has been noted that the compound possesses aromatic character in the ground state but becomes anti-aromatic in the excited state, which drives its reactivity. researchgate.net The transition from an aromatic ground state to an anti-aromatic triplet excited state is a key concept in understanding the photochemistry of many cyclic π-conjugated systems. researchgate.net For some molecules, ultrafast dissociation can occur following direct population of a dissociative excited state. researchgate.net

Influence of Solvent on Photoreactions

The solvent plays a critical role in directing the photochemical reaction pathways of phenyltetrazoles. mdpi.comresearchgate.net Solute-solvent interactions can modify the energies of electronic states, influencing internal conversion and intersystem crossing rates, which in turn affects reaction outcomes. bris.ac.ukbris.ac.uk

The photolysis of phenyl (methyl-tetrazolyl) ketone is highly solvent-dependent. In a good hydrogen-donating solvent like 2-propanol, a ketyl radical is formed rapidly, while in a polar, non-hydrogen-donating solvent like acetonitrile, a zwitterionic diradical is generated. researchgate.net This demonstrates that the solvent can dictate whether the reaction proceeds via a one-step hydrogen atom transfer or a two-step electron-then-proton transfer mechanism. researchgate.net

Similarly, for 1-phenyl-4-allyl-tetrazol-5-one, the photoproducts are strongly dependent on the solvent type. mdpi.comuc.pt

In protic solvents (e.g., methanol), the main product identified is a pyrimidinone. mdpi.com

In aprotic solvents , the reaction yields isocyanates and anilines. mdpi.comresearchgate.net

This solvent-dependent product formation highlights the influence of the solvent's ability to form hydrogen bonds and stabilize charged or radical intermediates. bris.ac.uknih.gov

Reaction Kinetics and Transition State Analysis in Tetrazole Chemistry

Understanding the kinetics and transition states of tetrazole reactions is essential for predicting their stability and reactivity. researchgate.net Computational chemistry provides powerful tools for elucidating reaction barriers and identifying transition state geometries. acs.orgresearchgate.net

For the thermal decomposition of 1,5-diaminotetrazole, high-level ab initio calculations have determined the effective Arrhenius parameters, providing a quantitative measure of the reaction kinetics. nih.gov

| Parameter | Value | Reference |

|---|---|---|

| Activation Energy (Ea) | 43.4 kcal mol-1 | nih.gov |

| Pre-exponential Factor (log(A/s-1)) | 15.2 | nih.gov |

Advanced Applications of Tetrazole Diamine Frameworks in Energetic Materials

Design Principles for Nitrogen-Rich Energetic Compounds Incorporating Tetrazole Diamines

The design of high-performing, stable energetic materials based on tetrazole diamines is guided by several key principles aimed at maximizing energy output while ensuring safety and stability.

High Nitrogen Content: A primary goal is to maximize the nitrogen content within the molecule. Nitrogen-rich compounds tend to have high positive heats of formation because of the energy stored in N-N and C-N bonds, which is released upon conversion to the extremely stable N₂ molecule. nih.gov The tetrazole ring itself is a cornerstone of this principle, and frameworks based on 1,5-diamino-1H-tetrazole (DAT) serve as an excellent starting point for building even more complex, nitrogen-rich structures. nih.gov

Introduction of Energetic Groups (Explosophores): To enhance performance, particularly the detonation velocity and pressure, energetic functional groups are strategically introduced into the tetrazole diamine structure. researchgate.net Common explosophores include nitro (-NO₂), nitramine (-NHNO₂), and azido (-N₃) groups. researchgate.netrsc.org These groups improve the oxygen balance of the molecule, leading to more efficient and complete combustion, which facilitates a more powerful detonation. researchgate.net For example, the nitration of aminotetrazoles is a common method to produce powerful nitramino- or nitrimino-tetrazole derivatives. researchgate.netat.ua

Molecular Symmetry and Density: Symmetrical molecular structures, such as those built around a central atom or group connecting multiple tetrazole rings, can contribute to higher crystal density. researchgate.netmdpi.com Crystal density is a critical parameter, as detonation performance (velocity and pressure) is proportional to it. at.ua Strategies include creating wing-like or propeller-like multi-tetrazole structures to achieve dense crystal packing. researchgate.net

Performance Metrics of Tetrazole Diamine-Based Energetic Materials

The performance of an energetic material is quantified by several key metrics, including detonation velocity (D), detonation pressure (P), density (ρ), and specific impulse. Tetrazole diamine derivatives have demonstrated performance characteristics that are often superior to traditional explosives like TNT and comparable to or exceeding those of RDX. rsc.orgnih.gov

The combination of a high-nitrogen backbone with oxygen-rich functional groups allows for a favorable balance of properties. For instance, salts derived from furazan-functionalized tetrazoles exhibit high densities and excellent detonation velocities and pressures. nih.gov Similarly, energetic salts based on 1,5-diamino-1H-tetrazole have shown promising performance, with some derivatives exhibiting detonation velocities exceeding 8,800 m/s. nih.gov

Below is a table comparing the performance metrics of selected tetrazole-based energetic compounds to benchmark explosives.

| Compound Name | Density (ρ) (g/cm³) | Detonation Velocity (D) (m/s) | Detonation Pressure (P) (GPa) | Reference |

| TNT (Trinitrotoluene) | 1.65 | 6,900 | 19.0 | rsc.orglanl.gov |

| RDX (1,3,5-Trinitro-1,3,5-triazinane) | 1.82 | 8,750 | 34.0 | rsc.orgnih.gov |

| 1,5-Diaminotetrazolium Perchlorate | - | 8,383 (calc.) | 32.2 (calc.) | nih.gov |

| Silver 1,5-Diamino-1-methyl-1H-tetrazolium Dinitramide | - | 8,827 (calc.) | 33.6 (calc.) | nih.gov |

| Hydroxylammonium salt of a furazan-functionalized tetrazole | 1.84 | 9,323 | 38.3 | nih.gov |

| Hydrazinium salt of a furazan-functionalized tetrazole | 1.74 | 9,094 | 32.2 | nih.gov |

| 5-((1H-tetrazol-5-yl)methyl)-4H-1,2,4-triazole-3,4-diamine (TMT) | - | 8,417 | - | nih.gov |

Calculated values are based on theoretical models and may differ from experimental results.

Strategies for Enhancing Thermal and Mechanical Stability

A critical challenge in the development of energetic materials is balancing high performance with adequate safety, particularly thermal and mechanical stability. High sensitivity to impact, friction, or heat can render a powerful compound impractical. Several strategies are employed to enhance the stability of energetic tetrazoles.

Salt Formation: One of the most effective strategies is the formation of energetic salts. By protonating the acidic tetrazole ring with nitrogen-rich bases (e.g., ammonia, hydrazine, guanidine, aminoguanidine) or neutralizing it with metal ions, the resulting ionic interactions and extensive hydrogen-bonding networks significantly stabilize the crystal lattice. rsc.orgnih.gov This often leads to higher decomposition temperatures and reduced sensitivity to impact and friction. For example, many salts of 5-((1H-tetrazol-5-yl)methyl)-4H-1,2,4-triazole-3,4-diamine (TMT) have impact sensitivities greater than 40 J and friction sensitivities over 360 N, making them very insensitive. nih.gov

Hydrogen Bonding: Maximizing intramolecular and intermolecular hydrogen bonds is a key design goal for stability. researchgate.net Introducing functional groups that can act as both hydrogen bond donors and acceptors (e.g., amino, hydroxyl, oxime groups) helps create robust networks that hold the molecules firmly in place, requiring more energy to initiate decomposition. researchgate.netresearchgate.net

Development of Melt-Castable Energetic Formulations Utilizing Tetrazole Diamines

Melt-castable explosives are vital for producing munitions through a simple and safe melt-and-pour process. For decades, trinitrotoluene (TNT) has been the standard, but its toxicity and performance limitations have driven the search for replacements. lanl.govmdpi.comnih.gov An ideal melt-cast explosive should have a melting point between 70 and 120 °C, a large liquid range, high thermal stability, and low sensitivity. mdpi.comnih.gov

Tetrazole diamine derivatives are being investigated for this purpose. While many high-nitrogen compounds decompose before melting, targeted molecular modifications can lower the melting point. For example, certain salts of 1,5-diamino-1H-tetrazole, such as the perchlorate and dinitramide derivatives, have melting points well below 100 °C while maintaining high decomposition temperatures, classifying them as potential energetic ionic liquids suitable for melt-cast applications. nih.gov The introduction of methyl groups onto a heterocyclic ring is another strategy used to lower the melting point and achieve melt-castable properties, although this can sometimes reduce detonation performance. mdpi.com The goal is to develop a tetrazole-based compound that can serve as a meltable matrix for more powerful but less stable explosives like RDX or HMX, creating safer and higher-performing formulations like Composition B. lanl.govmdpi.com

Environmental Considerations in Energetic Material Design

Modern energetic material design places a strong emphasis on environmental sustainability. A primary advantage of nitrogen-rich tetrazole-based compounds is their "green" nature. researchgate.net The high nitrogen content ensures that the primary decomposition product is N₂ gas, a harmless component of the atmosphere. researchgate.net

This contrasts sharply with traditional carbon-based explosives like TNT, which produce significant amounts of toxic and environmentally harmful by-products such as carbon monoxide (CO), nitrogen oxides (NOx), and solid carbon soot. researchgate.netwikipedia.org The manufacturing process for TNT also generates hazardous waste streams known as "red water" and "pink water," which pose significant environmental challenges. lanl.gov By maximizing the nitrogen-to-carbon ratio, tetrazole diamine frameworks lead to cleaner combustion, minimizing the formation of solid residues and toxic gases. This makes them attractive candidates for use in applications where environmental impact is a concern, such as in gas generators for automotive airbags and as greener propellants. researchgate.net

Future Research Directions in N5-phenyl-1H-tetrazole-1,5-diamine Chemistry: An Unexplored Frontier

The field of energetic materials and coordination chemistry is continually in search of novel compounds with tailored properties. While significant research has been dedicated to various substituted tetrazoles, the specific derivative N5-phenyl-1H-tetrazole-1,5-diamine remains a largely uncharted territory in scientific literature. This scarcity of information presents a unique opportunity for new avenues of research. This article outlines potential future research directions and unexplored avenues in the chemistry of N5-phenyl-1H-tetrazole-1,5-diamine, drawing parallels from advancements in the study of related tetrazole compounds.

Q & A

Q. What are the common synthetic routes for preparing N⁵-phenyl-1H-tetrazole-1,5-diamine, and what are their respective advantages?

The compound is typically synthesized via the Ugi-azide multicomponent reaction, which combines an amine, aldehyde, isocyanide, and azide to form 1,5-disubstituted tetrazoles. This method offers high atom economy and modularity, enabling rapid diversification of substituents . Alternative routes include cycloaddition reactions using sodium azide and nitriles under acidic conditions, though yields may vary depending on steric hindrance . The Ugi-azide method is preferred for its scalability (up to 96% yield reported for analogous compounds) and compatibility with diverse functional groups .

Q. How can researchers confirm the structural integrity of N⁵-phenyl-1H-tetrazole-1,5-diamine using spectroscopic and crystallographic methods?

- Spectroscopy : ¹H-NMR and ¹³C-NMR are critical for verifying substituent positions. For example, the tetrazole ring protons resonate at δ 8.1–9.0 ppm, while the phenyl group shows aromatic signals at δ 6.5–7.5 ppm. IR spectroscopy confirms the tetrazole ring via characteristic N–N=N stretching (~1224 cm⁻¹) and C=N absorption (~1652 cm⁻¹) .

- Crystallography : Single-crystal X-ray diffraction (using software like ORTEP-3) resolves bond angles and torsion angles, confirming the planar geometry of the tetrazole ring and phenyl substitution pattern. For related tetrazole derivatives, C–N bond lengths typically range from 1.30–1.35 Å .

Advanced Research Questions

Q. What strategies can be employed to optimize the yield and purity of N⁵-phenyl-1H-tetrazole-1,5-diamine under varying reaction conditions?

- Solvent Selection : Polar aprotic solvents (e.g., ethanol or DMF) enhance reaction rates by stabilizing intermediates. For example, ethanol achieves >85% yield in Ugi-azide reactions at 100°C .

- Catalysis : Lewis acids (e.g., ZnCl₂) or microwave irradiation can reduce reaction times from 72 hours to <6 hours while maintaining purity .

- Purification : Column chromatography (silica gel, EtOAc/hexane) or recrystallization from ethanol removes unreacted azides and byproducts. Purity >98% is achievable with gradient elution .

Q. How do steric and electronic effects influence the reactivity of the tetrazole ring in N⁵-phenyl-1H-tetrazole-1,5-diamine during functionalization reactions?

- Electrophilic Substitution : The tetrazole’s electron-deficient ring directs electrophiles to the N1 and N5 positions. For example, alkylation at N1 proceeds preferentially under mild conditions (e.g., K₂CO₃, DMF) due to lower steric hindrance .

- Steric Effects : Bulky substituents on the phenyl group (e.g., 2,6-dimethylphenyl) hinder nucleophilic attack at N5, reducing yields in azo-coupling reactions by ~30% compared to unsubstituted analogs .

Q. What computational methods are suitable for predicting the stability and electronic properties of N⁵-phenyl-1H-tetrazole-1,5-diamine derivatives?

- DFT Calculations : Density Functional Theory (B3LYP/6-311+G**) accurately predicts HOMO-LUMO gaps, correlating with experimental UV-Vis spectra. For example, electron-withdrawing groups on the phenyl ring reduce the HOMO-LUMO gap by ~0.5 eV, enhancing photostability .

- Molecular Dynamics : Simulates solvation effects and tautomeric equilibria (e.g., 1H vs. 2H tautomers) in aqueous environments, aiding in solubility predictions .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported synthetic yields for N⁵-phenyl-1H-tetrazole-1,5-diamine derivatives?

Contradictions often arise from differences in azide purity or reaction scaling. For instance, using commercial azidotrimethylsilane (95% purity) yields 78–88% product, while in situ-generated azides (from NaN₃) drop yields to 50–60% due to side reactions . Systematic reproducibility studies under inert atmospheres (N₂/Ar) are recommended to isolate variables.

Methodological Recommendations

- Synthetic Protocols : Follow the Ugi-azide procedure with rigorous drying of solvents to minimize hydrolysis of intermediates .

- Analytical Cross-Validation : Combine XRD (ORTEP-3), NMR, and high-resolution mass spectrometry to confirm structural assignments .

- Safety : Handle azides and tetrazole derivatives in fume hoods due to potential explosivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.